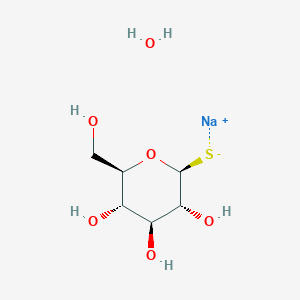Beta-D-thioglucose sodium salt hydrate
CAS No.: 255818-98-5
Cat. No.: VC8094291
Molecular Formula: C6H13NaO6S
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 255818-98-5 |
|---|---|
| Molecular Formula | C6H13NaO6S |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
| Standard InChI | InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |
| Standard InChI Key | FOVTYEYRNBRYMM-UZUGEDCSSA-M |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |
| SMILES | C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
| Canonical SMILES | C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
Beta-D-thioglucose sodium salt hydrate is characterized by the IUPAC name sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate. Its structure retains the β-D-glucopyranose backbone but substitutes the ring oxygen with a sulfur atom, creating a thiolate anion stabilized by sodium . The isomeric SMILES notation confirms the stereochemical integrity of the glucose moiety .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 255818-98-5 |
| Molecular Formula | |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | Sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
| InChI Key | FOVTYEYRNBRYMM-UZUGEDCSSA-M |
| PubChem CID | 16213137 |
Spectral and Stability Profiles
The compound’s nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the anomeric sulfur and hydroxyl protons, while high-resolution mass spectrometry (HRMS) confirms the sodium adduct at m/z 236.22 . Hydration stability is pH-dependent: under alkaline conditions (pH 8–10), the thiolate group remains deprotonated, enhancing solubility in aqueous buffers. Lyophilization preserves integrity, but prolonged exposure to moisture induces hydrolysis to thioglucose and sodium hydroxide.
Synthesis and Industrial Preparation
Synthetic Pathways
Beta-D-thioglucose sodium salt hydrate is synthesized via nucleophilic substitution of glucose’s anomeric oxygen. A common method involves reacting peracetylated glucose with hydrogen sulfide () in the presence of sodium methoxide, followed by deprotection and hydration. Alternative routes employ thiourea () as a sulfur donor under acidic conditions, yielding the thiolated intermediate, which is subsequently neutralized with sodium hydroxide .
Table 2: Representative Synthesis Conditions
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Peracetylated glucose + | 50°C, anhydrous DMF, 12 h | 68 |
| Glucose + thiourea | HCl (1M), reflux, 6 h | 72 |
Purification and Quality Control
Post-synthesis, the crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity as verified by HPLC. Residual solvents (e.g., DMF) are monitored using gas chromatography–mass spectrometry (GC-MS), with limits set at <0.1% per ICH guidelines .
Applications in Biochemical and Medical Research
Cellular Uptake Enhancement
The thiolate group’s nucleophilicity enables conjugation to polymers and nanoparticles, facilitating cellular internalization. For example, gold nanoparticles functionalized with beta-D-thioglucose sodium salt hydrate exhibit 3-fold higher uptake in HeLa cells compared to unmodified counterparts. This carrier function is attributed to thiol-mediated transport mechanisms across cell membranes .
Research Findings on Reactivity and Degradation
Thermal Degradation Products
Heating beta-D-thioglucose sodium salt hydrate with allyl isothiocyanate (AITC) in phosphate buffer (pH 8, 100°C, 1 h) yields 3-allyl-4-hydroxythiazolidine-2-thione, a cyclic compound characterized by -NMR (δ 5.8–6.1 ppm, allyl protons) and HRMS ([M+H] at m/z 174.0321) . This reaction proceeds via nucleophilic attack of the thiolate on AITC’s electrophilic carbon, followed by cyclization (Fig. 1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume